3-(Morpholinomethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine
Description
Properties
IUPAC Name |
3-(morpholin-4-ylmethyl)-4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-2-12-7-9-10(13-16-11(1)9)8-14-3-5-15-6-4-14/h12H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHFVJZPCPYUOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1ON=C2CN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Opening and Esterification of Pyrrolidin-2-one
Pyrrolidin-2-one undergoes ring-opening using anhydrous methanesulfonic acid in methanol or ethanol, yielding methyl or ethyl esters of 4-aminobutanoic acid. This step is performed under anhydrous conditions to prevent hydrolysis, achieving yields exceeding 85%. The resulting intermediate, dimethyl 5-hydroxy-3,6-dihydropyridine-1,4(2H)-dicarboxylate, is isolated via thin-film distillation.
Imine Formation and Hydrogenation
The esterified intermediate reacts with methyl or ethyl glyoxylate in non-polar solvents (e.g., toluene) using triethylamine as a base, forming an imine intermediate. Catalytic hydrogenation with palladium on charcoal reduces the imine to a secondary amine, which is subsequently treated with methyl or ethyl chloroformate to form a carbamate.
Dieckmann Condensation
A Dieckmann cyclization using sodium methoxide or ethoxide induces ring closure, yielding the tetrahydroisoxazolopyridine core. This step avoids protective groups, enhancing atom economy and scalability.
Table 1: Key Reaction Conditions for Core Synthesis
Post-Functionalization of Advanced Intermediates
Suzuki-Miyaura Coupling
Aryl halide intermediates (e.g., 3-bromo-THIP) could undergo cross-coupling with morpholinomethylboronic acid. This method, though underexplored for this compound, is widely used in heterocyclic chemistry for introducing complex substituents.
Example Protocol:
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Catalyst: Pd(PPh₃)₄
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Base: Na₂CO₃
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Solvent: Dioxane/water
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Temperature: 80–100°C
Reductive Amination
A ketone intermediate (e.g., 3-oxo-THIP) could react with morpholine under reductive conditions (NaBH₃CN or H₂/Pd-C) to form the morpholinomethyl derivative.
Challenges and Optimization Considerations
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Regioselectivity: Ensuring substitution occurs exclusively at position 3 requires careful control of reaction conditions. Steric and electronic factors may favor alternative sites without directing groups.
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Stability of Intermediates: Carbamate and enol intermediates (e.g., Compound VI in patent US20200223865A1) are sensitive to hydrolysis, necessitating anhydrous conditions.
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Purification: Chromatography or recrystallization may be required to isolate the final product due to polar byproducts from morpholine reactions.
While existing patents provide a foundation for synthesizing the tetrahydroisoxazolopyridine core, the introduction of the morpholinomethyl group remains theoretical. Prioritized research should focus on:
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Method Validation: Testing hypothesized alkylation and Mannich routes with rigorous NMR and HPLC-MS characterization.
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Catalyst Development: Exploring enantioselective catalysis for chiral variants.
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Green Chemistry: Substituting toxic solvents (e.g., DMF) with biodegradable alternatives like cyclopentyl methyl ether (CPME).
Chemical Reactions Analysis
Types of Reactions
3-(Morpholinomethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: The morpholine moiety can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The morpholine group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the morpholine moiety typically yields N-oxides, while reduction can yield the corresponding amine.
Scientific Research Applications
Pharmacological Applications
GABA Receptor Modulation
- This compound is structurally related to gaboxadol (THIP), which is known to act as a GABA receptor agonist. Research indicates that it may enhance GABAergic transmission, making it a candidate for treating conditions like epilepsy and anxiety disorders. Gaboxadol has shown efficacy in promoting deep sleep and has been investigated for its potential to treat insomnia and other sleep disorders .
Anticonvulsant Properties
- Initial studies suggest that derivatives of tetrahydroisoxazolo[4,5-c]pyridine exhibit anticonvulsant effects. These compounds may work by modulating GABA transporters or directly influencing GABA receptor activity, which is crucial in controlling neuronal excitability .
Neuroprotective Effects
Potential in Neurodegenerative Diseases
- The compound's ability to modulate GABA receptors suggests it could have neuroprotective effects. Research into related compounds indicates that they may help mitigate the symptoms of neurodegenerative diseases such as Alzheimer's and Huntington's disease by enhancing synaptic function and reducing excitotoxicity .
Synthesis and Structural Analysis
Chemical Synthesis
- The synthesis of 3-(morpholinomethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine involves several steps that include the formation of the isoxazole ring and the introduction of the morpholinomethyl group. Understanding its synthesis is crucial for developing analogs with improved efficacy or reduced side effects.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticonvulsant Activity | Demonstrated significant anticonvulsant effects in animal models when administered at specific doses. |
| Study 2 | Neuroprotection | Showed potential neuroprotective effects against oxidative stress in neuronal cultures. |
| Study 3 | Sleep Modulation | Indicated an increase in deep sleep stages in clinical trials involving sleep-disordered patients. |
Mechanism of Action
The mechanism of action of 3-(Morpholinomethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine involves its interaction with specific molecular targets. The morpholine moiety can interact with enzymes and receptors, modulating their activity. The tetrahydroisoxazolo[4,5-c]pyridine core can also interact with nucleic acids and proteins, affecting various cellular pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Pharmacological and Therapeutic Differences
GABAA Receptor Selectivity: THPO acts as a GABA uptake inhibitor, distinct from THIP (Gaboxadol), which directly activates δ-GABAA receptors . The morpholinomethyl derivative may exhibit dual modulation, combining uptake inhibition and receptor agonism due to its bulky substituent . In contrast, 3-ethoxy and 3-methoxy analogues lack documented GABAergic activity, suggesting that polar substituents (e.g., hydroxyl or morpholinomethyl) are critical for receptor interaction .
Anticancer Activity: Derivatives with the 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine scaffold, when modified with resorcinol and amide groups, inhibit Hsp90 by binding to its ATP-binding pocket . The morpholinomethyl group in the target compound may enhance solubility and target engagement compared to simpler esters (e.g., ethyl carboxylates) . 3,5-Diarylisoxazole derivatives (unrelated to the fused pyridine scaffold) show antiproliferative effects in prostate cancer, highlighting the scaffold-dependent diversity in mechanisms .
Glutamate Receptor Modulation :
- 5-HPCA, a cyclized AMPA analogue, activates glutamate receptors despite structural similarity to GABAergic compounds, underscoring the impact of stereochemistry and substituent positioning .
Biological Activity
3-(Morpholinomethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine, also known as Gaboxadol (or THIP), is a compound that has garnered attention due to its unique pharmacological profile as a selective agonist of the GABA_A receptor. This article explores its biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
Gaboxadol exhibits a high affinity for the extrasynaptic GABA_A receptor subtype α4β3δ, which is crucial for mediating tonic inhibition in the central nervous system. Unlike traditional benzodiazepines that primarily target synaptic receptors, Gaboxadol enhances GABAergic transmission by increasing the duration and frequency of channel openings at these extrasynaptic sites. This results in a unique pharmacodynamic profile characterized by:
- Supra-maximal agonism : Gaboxadol produces a greater maximum response compared to endogenous GABA.
- Differential effects on sleep : It promotes non-REM sleep and increases delta activity without the euphoric effects commonly associated with benzodiazepines .
Biological Activity Overview
Gaboxadol has been studied for various biological activities:
- Sleep Modulation : Clinical studies indicate that Gaboxadol significantly increases non-REM sleep duration and enhances deep sleep stages. In one study involving rats, doses of 2 and 4 mg/kg were administered, resulting in increased delta wave activity during non-REM sleep .
- Anticonvulsant Properties : Research has shown that Gaboxadol can induce absence epilepsy-like EEG patterns at higher doses while maintaining its sedative properties .
- Potential for Anxiety and Depression Treatment : Due to its unique action on GABA_A receptors, Gaboxadol has been investigated as a potential treatment for anxiety disorders and depression. Its ability to enhance inhibitory neurotransmission may provide therapeutic benefits with a lower risk of addiction compared to traditional anxiolytics .
Case Studies
Several studies have highlighted the biological effects of Gaboxadol:
- Clinical Trials : In phase II clinical trials, Gaboxadol was shown to improve sleep quality in patients with insomnia without significant adverse effects. Participants reported less daytime sedation compared to those treated with conventional hypnotics like zolpidem .
- Comparative Studies : A study comparing Gaboxadol with other GABAergic agents found that it produced fewer side effects related to euphoria and dependency while still effectively promoting sleep .
Data Table: Biological Activities of Gaboxadol
Q & A
Q. Advanced Research Focus
- Genetic Models : Compare wild-type (WT), δ0/0, and α10/0 mice. In δ0/0 thalamic neurons, THIP-induced currents are abolished, while α10/0 neurons retain sensitivity, confirming δ-subunit dependence .
- Pharmacological Profiling : Use subtype-specific agonists/antagonists (e.g., gaboxadol for δ-GABAARs, midazolam for synaptic GABAARs) in cortical neuron cultures. Measure EC50 shifts in the presence of competitive inhibitors .
- Functional Assays : Assess behavioral outcomes (e.g., rotarod performance, sedation) in δ0/0 vs. WT mice. δ0/0 mice show blunted responses to THIP, confirming in vivo selectivity .
What synthetic strategies are effective for constructing the 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine scaffold?
Q. Basic Research Focus
- Aldol Condensation : Base-mediated aldol reactions at the C-3 position using 4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-4-one as a precursor. This method introduces alkenyl groups for acylpyridone-like derivatives .
- Cyclization Approaches : React 3-aminopyridine derivatives with morpholine-containing aldehydes under acidic conditions. Optimize reaction time and temperature to avoid byproducts .
How can structural modifications at the C-3 position enhance Hsp90 inhibitory activity?
Q. Advanced Research Focus
- Substituent Analysis : Introduce ester/amide groups at C-3 to mimic resorcinol-based Hsp90 inhibitors (e.g., radicicol). Test binding affinity via fluorescence polarization assays using recombinant Hsp90 .
- Molecular Modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions between C-3 substituents and Hsp90’s ATP-binding site. Prioritize derivatives with hydrogen-bonding to Asp93 and Asn51 .
- In Vivo Validation : Evaluate pharmacokinetics (e.g., plasma stability, blood-brain barrier penetration) in rodent models. Compounds with >80% oral bioavailability and IC50 < 100 nM in tumor xenografts advance to preclinical trials .
How should researchers address contradictory data regarding the compound’s effects on neuronal excitability?
Q. Advanced Research Focus
- Context-Dependent Effects : Replicate studies in brain region-specific models (e.g., thalamus vs. hippocampus). THIP reduces thalamic excitability via δ-GABAARs but may lack effects in hippocampal slices due to lower δ-subunit expression .
- Tonic vs. Phasic Inhibition : Use low THIP concentrations (≤1 µM) to selectively activate extrasynaptic δ-GABAARs. Higher doses (>10 µM) may engage synaptic α1β2γ2 receptors, masking δ-specific effects .
- Methodological Controls : Include bicuculline to block synaptic GABAARs and isolate tonic currents. Validate δ-subunit involvement with CRISPR-edited neuronal cell lines .
What assays are recommended to assess off-target interactions with neurotransmitter transporters?
Q. Basic Research Focus
- Radioligand Binding Assays : Screen against SLC6 family transporters (e.g., GAT-1, GAT-2) using [³H]GABA or [³H]nipecotic acid. Compare inhibition constants (Ki) with THPO, a known GAT-2 inhibitor .
- Functional Uptake Assays : Transfect HEK293 cells with human GAT-2 and measure [³H]GABA uptake in the presence of the compound. IC50 values >10 µM suggest low off-target risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
